

An In-depth Technical Guide to Hydratropaldehyde (2-Phenylpropanal)

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Compound of Interest

Compound Name: *2-Phenylpropanal*

Cat. No.: *B145474*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydratropaldehyde, a significant aromatic aldehyde. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological interactions, tailored for a scientific audience engaged in research and development.

Chemical Identity: Synonyms and IUPAC Nomenclature

Hydratropaldehyde is chemically known by its IUPAC name, **2-phenylpropanal**.^{[1][2][3]} It is also widely recognized by a variety of synonyms in commercial and scientific literature.

A comprehensive list of its common synonyms is provided below:

- 2-Phenylpropionaldehyde^{[1][2]}
- Hydratropic aldehyde^{[1][2]}
- Hyacinthal^{[1][2]}
- Cumene aldehyde^{[1][2]}
- Hydratropa aldehyde^{[1][2]}

- Hydrotropic aldehyde[1][2]
- alpha-Methylphenylacetaldehyde[1][2]
- α -Methyl-benzeneacetaldehyde[2]
- 2-Phenyl-1-propanal[1][2]
- alpha-Phenylpropionaldehyde[1][2]
- alpha-Formylethylbenzene[1][2]
- Aldehyd hydratropovy[1][2]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of hydratropaldehyde.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[1][2]
Molecular Weight	134.18 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Odor	Powerful green, floral, hyacinth-like	
Boiling Point	92-94 °C at 12 mmHg	[2]
Density	1.002 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.517 (lit.)	[2]
Solubility	Soluble in most fixed oils and propylene glycol; insoluble in glycerin.	
CAS Number	93-53-8	[1][2]

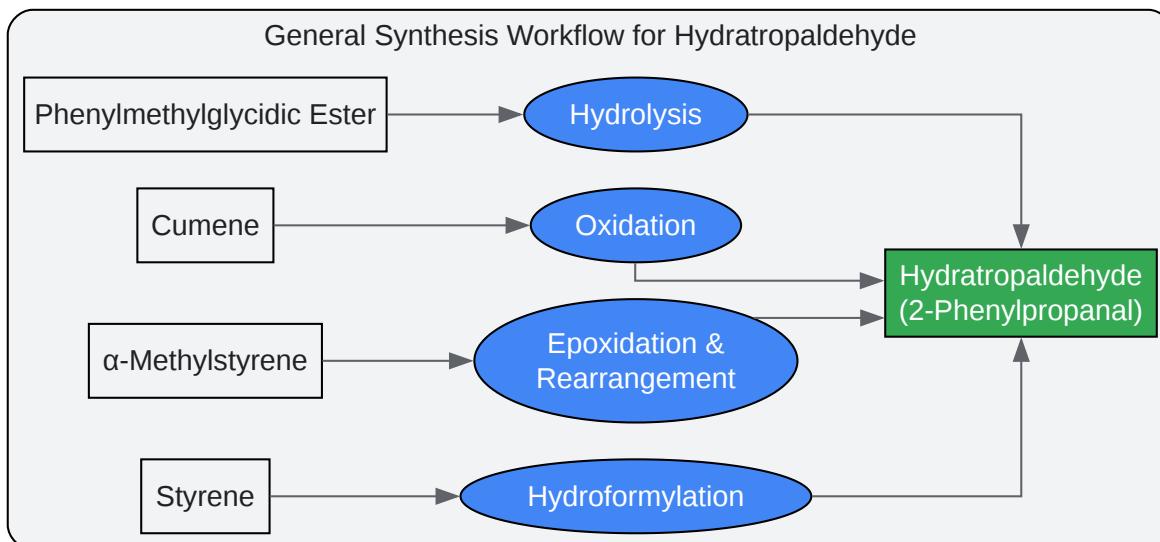
Synthesis of Hydratropaldehyde

Several synthetic routes for the preparation of hydratropaldehyde have been established. The selection of a particular method may depend on factors such as starting material availability, desired yield, and scalability.

Common Synthesis Pathways:

- Hydrolysis of Phenylmethylglycidic Ester: This method involves the hydrolysis of an appropriate glycidic ester.
- Oxidation of Cumene: The oxidation of cumene using chromyl chloride can also yield hydratropaldehyde.
- Hydroformylation of Styrene: A common industrial method involves the hydroformylation of styrene.
- Rearrangement of Epoxidized α -methylstyrene: This pathway proceeds through the rearrangement of an epoxide intermediate.

The following DOT script visualizes a generalized workflow for the synthesis of hydratropaldehyde.



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A simplified diagram of common synthesis routes for hydratropaldehyde.

Detailed Experimental Protocol: Synthesis via Hydrolysis of Phenylmethylglycidic Ester

This protocol is adapted from a literature procedure.

Materials:

- Phenylmethylglycidic ester
- Sodium
- Absolute ethanol
- Water
- Concentrated hydrochloric acid

- Benzene
- 1 L round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Preparation of Sodium Ethoxide: In a 1 L round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by reacting 15.5 g (0.67 gram atom) of sodium with 300 mL of absolute ethanol.
- Saponification: To the sodium ethoxide solution, slowly add 133 g (0.64 mole) of phenylmethylglycidic ester with shaking. Cool the flask externally to 15°C.
- Hydrolysis: Slowly add 15 mL of water to the mixture. A significant amount of heat will be evolved, and the sodium salt will begin to separate. Allow the mixture to stand overnight.
- Isolation of the Sodium Salt: Filter the precipitated salt by suction and rinse with one 50-mL portion of ethanol followed by a similar amount of ether.
- Acidification and Extraction: Add the dried salt to a dilute solution of hydrochloric acid (prepared by mixing 300 mL of water and 56 mL of concentrated HCl) in a 1 L flask under a reflux condenser. Warm the mixture gently to evolve carbon dioxide and separate the oil. Heat the flask on a steam bath for 1.5 hours.
- Work-up: Cool the mixture and extract the oil with 150 mL of benzene. Wash the benzene extract once with 200 mL of water.
- Purification: Distill the extract under reduced pressure to obtain hydratropaldehyde. The product distills at 90–93°C/10 mm Hg.

Biological Activity and Signaling Pathways

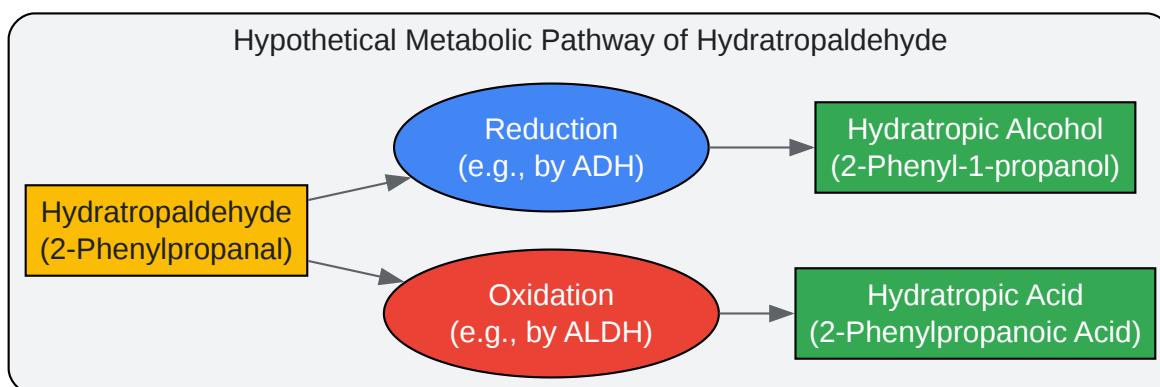
The biological activity of hydratropaldehyde is primarily associated with its reactive aldehyde group. While specific signaling pathways directly modulated by hydratropaldehyde are not extensively documented, its effects can be inferred from the known reactivity of aldehydes.

Aldehydes are known to be electrophilic and can react with nucleophilic groups in biomolecules such as proteins and nucleic acids. This reactivity can lead to cellular stress and the activation of various signaling pathways.

Potential Signaling Pathway Involvement:

- **Oxidative Stress Pathways:** Aldehydes can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can activate signaling pathways such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.
- **Inflammatory Pathways:** Cellular damage caused by reactive aldehydes can trigger inflammatory responses through the activation of pathways like NF- κ B.
- **Metabolic Pathways:** Hydratropaldehyde is expected to be metabolized in vivo. The primary metabolic route for aldehydes is oxidation to the corresponding carboxylic acid, a reaction often catalyzed by aldehyde dehydrogenases (ALDHs). It can also be reduced to its corresponding alcohol.

The following diagram illustrates a hypothetical metabolic pathway for hydratropaldehyde.



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A diagram of the likely metabolic fate of hydratropaldehyde in biological systems.

Experimental Protocols for In Vitro Assays

For researchers investigating the biological effects of hydratropaldehyde, a variety of in vitro assays can be employed. The following are generalized protocols that can be adapted for this purpose.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This assay measures the ability of an enzyme source (e.g., liver microsomes, purified ALDH) to metabolize hydratropaldehyde.

Principle: The enzymatic oxidation of hydratropaldehyde by ALDH is coupled to the reduction of NAD^+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

- Hydratropaldehyde
- Purified ALDH or a biological sample containing ALDH activity
- NAD^+ solution
- Reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
- 96-well UV-transparent microplate
- Microplate reader

Procedure:

- Prepare a stock solution of hydratropaldehyde in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the reaction buffer, NAD^+ solution, and the enzyme source.
- Initiate the reaction by adding the hydratropaldehyde solution to the wells.

- Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
- The rate of NADH formation is proportional to the ALDH activity.

In Vitro Cytotoxicity Assay

This assay determines the concentration of hydratropaldehyde that is toxic to cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- Hydratropaldehyde
- Cultured cells (e.g., HepG2, HEK293)
- Cell culture medium
- MTT solution
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of hydratropaldehyde in cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of hydratropaldehyde.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control.

The following DOT script illustrates the workflow for a typical in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assay Workflow (MTT Assay)

Seed cells in 96-well plate

Treat cells with varying concentrations of Hydratropaldehyde

Incubate for 24-72 hours

Add MTT reagent

Incubate for 2-4 hours

Add solubilization solution

Measure absorbance at 570 nm

Calculate cell viability

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A flowchart outlining the key steps of an MTT-based cytotoxicity assay.

Conclusion

Hydratropaldehyde (**2-phenylpropanal**) is a well-characterized aromatic aldehyde with significant applications in the fragrance and flavor industries. Its synthesis is well-established, with multiple available routes. While its specific interactions with cellular signaling pathways are an area for further research, its reactivity as an aldehyde suggests potential involvement in oxidative stress and metabolic pathways. The provided experimental protocols offer a starting point for researchers to investigate the biological effects of this compound in greater detail. This guide serves as a foundational resource for scientists and professionals in drug development and related fields.

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